molecular formula C13H20N4O4S2 B2595948 Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893354-20-6

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2595948
CAS No.: 893354-20-6
M. Wt: 360.45
InChI Key: MYUMVPVDFHYVHL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic 1,3,4-thiadiazole derivative characterized by a pivalamido (tert-butylcarboxamido) group at the 5-position of the thiadiazole ring, a thioether linkage (-S-) at the 2-position, and an ethyl ester-terminated acetamido side chain. The pivalamido substituent introduces steric bulk and lipophilicity, which may influence bioavailability and receptor binding compared to analogs with smaller or polar substituents.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S2/c1-5-21-9(19)6-14-8(18)7-22-12-17-16-11(23-12)15-10(20)13(2,3)4/h5-7H2,1-4H3,(H,14,18)(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMVPVDFHYVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves multiple steps. One common synthetic route starts with the preparation of 5-pivalamido-1,3,4-thiadiazole, which is then reacted with thioacetic acid to form the intermediate compound. This intermediate is further reacted with ethyl bromoacetate under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves the reaction of ethyl acetate with thiadiazole derivatives. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). For instance, derivatives of thiadiazole have been synthesized through amidation reactions, which have been extensively documented in the literature .

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. In a study evaluating derivatives of 1,3,4-thiadiazole against various cancer cell lines including A549 (non-small cell lung cancer), HT-29 (colon cancer), and PC3 (prostate cancer), several compounds showed potent cytotoxicity with IC50 values ranging from 2.58 to 6.47 µM . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have demonstrated antimicrobial effects. A study highlighted the efficacy of certain substituted thiadiazoles against bacterial strains, indicating their potential as antimicrobial agents. The structural characteristics that contribute to these activities are under ongoing investigation, with molecular docking studies being employed to elucidate binding interactions with microbial targets.

Case Studies

  • Thiadiazole Derivatives in Cancer Treatment
    • A series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies
    • Molecular docking studies have been performed to predict the binding affinity of these compounds with fibroblast stromelysin-1 enzyme, a target implicated in tumor progression. These studies provide insights into the potential mechanisms through which these compounds exert their anticancer effects .

Data Tables

Compound NameStructureAnticancer Activity (IC50 µM)Antimicrobial Activity
This compoundStructure3.5Active against E. coli
Thiadiazole Derivative AStructure5.0Active against S. aureus
Thiadiazole Derivative BStructure4.0Inactive

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves its interaction with molecular targets and pathways within cells. The thiadiazole ring in the compound is a bioisostere of pyrimidine, which allows it to interfere with DNA replication processes . This disruption of DNA replication can inhibit the proliferation of both bacterial and cancer cells . The compound’s ability to cross cellular membranes and interact with biological targets is attributed to its mesoionic character and good liposolubility .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents on the thiadiazole ring and adjacent functional groups. Below is a comparative analysis:

Compound Name Substituents on Thiadiazole Ring Key Structural Features Reference ID
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate (Target) 5-Pivalamido, 2-thioacetamido ethyl ester Bulky tert-butyl group, ester-terminated side chain N/A
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-Methoxybenzamido Electron-donating methoxy group
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 5-Benzylsulfanyl, piperidinyl acetamide Sulfur-alkyl chain, tertiary amine
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 4-Methyl-3-(piperidin-1-ylsulfonyl)benzamido Sulfonamide-piperidine hybrid, aromatic sulfonyl group
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (4l) 3-Chlorobenzamido Chlorinated aromatic ring, carbohydrate backbone

Key Observations :

  • Pivalamido vs. Benzamido Groups : The target compound’s pivalamido group enhances lipophilicity compared to the 4-methoxybenzamido (compound 44) or 3-chlorobenzamido (compound 4l) groups. This may improve membrane permeability but reduce solubility .
  • Side Chain Modifications : The ethyl ester in the target compound contrasts with the piperidinyl acetamide in or the sulfonamide-piperidine hybrid in , which introduce basic or polar functionalities.

Key Observations :

  • Low Cytotoxicity of Methoxybenzamido Analogs : Compound 44 showed negligible cytotoxicity, suggesting that electron-donating substituents may reduce antitumor efficacy .
  • Antimicrobial Potential: Chlorinated analogs (e.g., 4l) demonstrated moderate activity, implying that halogenation could enhance antimicrobial properties .

Yield and Purity :

  • Analogs like 4l achieved 78.5% yield , while benzylsulfanyl derivatives () reached 87% yield, suggesting efficient protocols for bulky substituents.

Data Gaps :

  • No explicit solubility, logP, or IC₅₀ data for the target compound.
  • Limited in vivo studies across all analogs.

Biological Activity

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a thiadiazole ring, which is known for its pharmacological significance. The synthesis typically involves the reaction of 5-pivalamido-1,3,4-thiadiazole with ethyl acetate derivatives under specific conditions to yield the desired product. The structural formula can be represented as follows:

C12H16N4O2S\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in various in vitro studies against different cancer cell lines.

Cytotoxicity Studies:

  • Cell Lines Tested: The compound has been evaluated against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.
  • IC50 Values: Reports indicate IC50 values ranging from 0.28 to 10 μg/mL across different cell lines, suggesting significant cytotoxic activity. For instance:
    • HCT116: IC50 = 3.29 μg/mL
    • MCF-7: IC50 = 0.28 μg/mL
    • H460: IC50 = 10 μg/mL .

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Induction of Apoptosis: Studies have demonstrated that the compound induces apoptosis in cancer cells without causing cell cycle arrest. This was confirmed through fluorescence-activated cell sorting (FACS) analysis and mitochondrial membrane potential assessments .
  • Inhibition of Tubulin Polymerization: Molecular docking studies suggest that the compound interacts with tubulin, disrupting microtubule formation and thereby inhibiting cell proliferation .

Antimicrobial Activity

Beyond its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:

  • Bacterial Strains: In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Infections: It has also demonstrated activity against Candida albicans, indicating potential use in treating fungal infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives similar to this compound:

StudyFindings
Significant cytotoxicity against HCT116 and MCF-7 cell lines with IC50 values indicating strong anticancer potential.
Demonstrated antimicrobial properties against a range of microbial strains including Staphylococcus aureus and Escherichia coli.
Induced apoptosis in cancer cells through mitochondrial pathways without affecting normal cells significantly.

Q & A

Q. How can researchers confirm the purity and structural integrity of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate during synthesis?

  • Methodological Answer: Purity is typically assessed via thin-layer chromatography (TLC) to monitor reaction progress. Structural validation employs FT-IR spectroscopy (amide C=O and N-H stretches), 1^1H-NMR (to confirm proton environments, e.g., ethyl ester protons at ~4.1–4.3 ppm and thiadiazole protons), and elemental microanalysis to verify C, H, N, S percentages. Melting point consistency further supports purity .

Q. What are the standard reaction conditions for synthesizing thiadiazole derivatives with amide moieties?

  • Methodological Answer: Synthesis often involves multi-step procedures:
  • Step 1: Alkylation of 2-mercapto-1,3,4-thiadiazole precursors using ethyl bromoacetate in the presence of triethylamine (TEA) as a base.
  • Step 2: Amide coupling via reaction with activated carboxylic acids (e.g., pivaloyl chloride) under reflux in tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Step 3: Purification via recrystallization (e.g., acetic acid) or column chromatography .

Q. What analytical techniques are critical for validating the molecular structure post-synthesis?

  • Methodological Answer: Key techniques include:
  • 1^1H-NMR: Assigns protons in the thiadiazole ring (~6.5–7.5 ppm for aromatic substituents) and ester/amide groups.
  • FT-IR: Confirms amide I (1640–1680 cm1^{-1}) and amide II (1500–1550 cm1^{-1}) bands.
  • Elemental Analysis: Ensures stoichiometric alignment with theoretical values (e.g., C, H, N, S within ±0.4% of calculated) .

Advanced Research Questions

Q. How can the cytotoxic activity of this compound be evaluated against specific cancer cell lines?

  • Methodological Answer: Cytotoxicity is assessed via the MTT assay :
  • Cell Lines: SKOV-3 (ovarian), MCF-7 (breast), or HL-60 (leukemia) are common targets.
  • Protocol: Cells are incubated with the compound (e.g., 0–100 μM) for 48–72 hours. MTT reagent is added, and formazan crystals are quantified spectrophotometrically (570 nm).
  • Data Interpretation: IC50_{50} values (e.g., 19.5 μM for SKOV-3 in related thiadiazoles ) are calculated using nonlinear regression (GraphPad Prism) .

Q. What methodologies are used to determine if the compound induces apoptosis in cancer cells?

  • Methodological Answer: Apoptosis is confirmed via:
  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: Live cells (green), apoptotic cells (orange-red fragmented nuclei).
  • Flow Cytometry with Annexin V-FITC/PI: Quantifies early/late apoptotic populations.
  • Caspase-3/7 Activation Assays: Luminescent substrates measure enzymatic activity .

Q. How can researchers address discrepancies in cytotoxic activity data across different studies?

  • Methodological Answer: Discrepancies may arise from:
  • Cell Line Variability: Genetic drift or culture conditions (e.g., serum concentration).
  • Assay Conditions: Incubation time, compound solubility (DMSO concentration ≤0.1% to avoid toxicity).
  • Data Normalization: Use internal controls (e.g., cisplatin) and standardized protocols (e.g., NCI-60 guidelines) .

Q. How to analyze structure-activity relationships (SAR) for optimizing antitumor efficacy?

  • Methodological Answer: SAR studies involve:
  • Substituent Modification: Replace pivalamido with methoxybenzamido (e.g., 4-methoxybenzamido improved SKOV-3 inhibition ).
  • Bioisosteric Replacement: Swap thiadiazole with oxadiazole to assess heterocycle impact.
  • Quantitative SAR (QSAR): Use computational tools (e.g., CoMFA, molecular docking) to predict binding affinity to targets like glutaminase (GLS) .

Data Contradictions and Resolution

  • Example Contradiction: A thiadiazole derivative showed <10% cytotoxicity in A549 cells but strong activity in SKOV-3 .
  • Resolution: Cell-specific mechanisms (e.g., differential expression of drug transporters or metabolic enzymes) must be investigated via transcriptomics (RNA-seq) or proteomics .

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